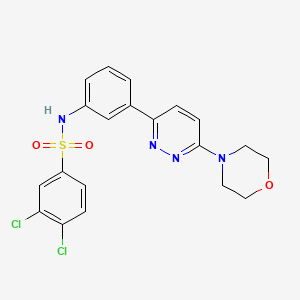

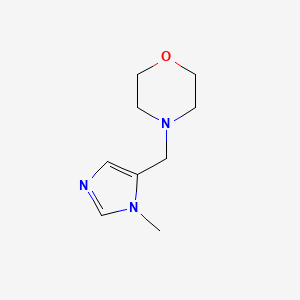

![molecular formula C20H19N3O3 B2575331 (E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1799258-50-6](/img/structure/B2575331.png)

(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Acrylamide in Industrial and Research Applications

Acrylamide is a synthetic monomer with extensive applications across various industries, including the production of polyacrylamides. Polyacrylamides are vital in water and wastewater treatment, pulp and paper processing, and in the mining and mineral processing industries. The discovery of acrylamide in foods and its potential health risks have spurred intensive research into its occurrence, chemistry, and toxicology. This has led to a deeper understanding of acrylamide formation, particularly in relation to the Maillard reaction during food preparation and processing (Taeymans et al., 2004).

Acrylamide in Food Science

The formation of acrylamide in food products, especially through high-temperature cooking processes, has been a significant area of concern due to its neurotoxic and potentially carcinogenic properties. Research has focused on understanding the mechanisms behind its formation, identifying factors that influence its presence in foods, and exploring methods to mitigate its levels while maintaining food quality and safety. Studies have examined the role of precursors such as asparagine and reducing sugars in acrylamide formation, with a view toward developing strategies to reduce its dietary exposure (Friedman, 2003; Keramat et al., 2011).

Toxicology and Health Safety Studies

Given the potential health risks associated with acrylamide exposure, significant research efforts have been directed toward understanding its toxicology, including neurotoxicity, reproductive toxicity, genotoxicity, and carcinogenicity. These studies aim to elucidate the pathways of acrylamide metabolism in humans and animals and assess the risk it poses to human health, thereby informing regulatory standards and public health recommendations (Pennisi et al., 2013).

Mitigation Strategies and Technological Innovations

Research has also focused on developing strategies and technologies to reduce acrylamide formation in food processing and mitigate its toxicity. These include the selection of raw materials with lower precursor levels, optimizing cooking and processing conditions, and employing novel food additives that can inhibit acrylamide formation without adversely affecting food quality and consumer acceptability (Friedman & Levin, 2008).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-19(7-5-15-4-6-17-18(13-15)26-14-25-17)21-10-2-11-23-12-8-16-3-1-9-22-20(16)23/h1,3-9,12-13H,2,10-11,14H2,(H,21,24)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAZDNHJRROXMF-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)

![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)

![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2575260.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2575266.png)